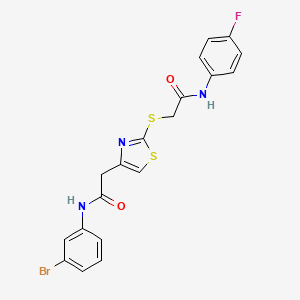
N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2S2 and its molecular weight is 480.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-bromophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates several pharmacologically relevant groups, including a thiazole ring and a bromophenyl moiety, which are often associated with enhanced biological activity.
Anticancer Activity
In Vitro Studies
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and phenyl groups have shown promising results against various cancer cell lines. In one study, compounds demonstrated IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, suggesting effective antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | HepG2 | 0.075 |
| 3b | MCF-7 | 0.126 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. For example, a related compound was found to induce S-phase cell cycle arrest and activate caspase-3 pathways .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for their antimicrobial activity. The presence of the thiazole ring is crucial for enhancing antibacterial properties. Research indicates that compounds with similar structures exhibit activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Activity (Zone of Inhibition mm) |
|---|---|---|
| 43a | Staphylococcus aureus | 15 |
| 44 | Escherichia coli | 18 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. SAR studies suggest that:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity and interaction with biological targets.
- Thiazole Moiety: This ring system is essential for both anticancer and antimicrobial activities, as it contributes to the compound's overall stability and binding affinity .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Case Study on HepG2 Cells: A derivative was tested against HepG2 cells, showing significant cytotoxicity with an IC50 value of 0.075 μM. The study further explored its mechanism of inducing apoptosis through caspase activation .
- Antimicrobial Efficacy: In another study focusing on antimicrobial properties, derivatives were synthesized and tested against various bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S2/c20-12-2-1-3-15(8-12)23-17(25)9-16-10-27-19(24-16)28-11-18(26)22-14-6-4-13(21)5-7-14/h1-8,10H,9,11H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRTWXKGYZLBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














